3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group at the 5-position and a benzoic acid moiety at the 3-position.
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to exhibit potent growth inhibitory activity against various bacterial strains .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to inhibit the growth of bacteria
Biochemical Pathways
Given the reported antimicrobial activity of similar compounds, it is plausible that the compound may interfere with essential biochemical pathways in bacteria, leading to their growth inhibition .
Result of Action
Similar pyrazole derivatives have been reported to exhibit growth inhibitory activity against various bacterial strains . This suggests that the compound may exert its effects at the molecular and cellular levels, leading to the inhibition of bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of a substituted pyrazole with a benzoic acid derivative. One common method involves the condensation of 5-phenyl-1H-pyrazole with 3-bromobenzoic acid in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: This compound has a similar structure but with the pyrazole ring substituted at the 4-position instead of the 1-position.
1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone: This compound contains a pyrazolone ring instead of a pyrazole ring and has different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(5-phenylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)13-7-4-8-14(11-13)18-15(9-10-17-18)12-5-2-1-3-6-12/h1-11H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKQQGPFJSPSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926240-48-4 |
Source
|
Record name | 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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